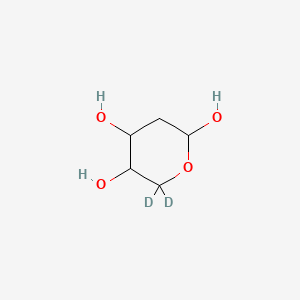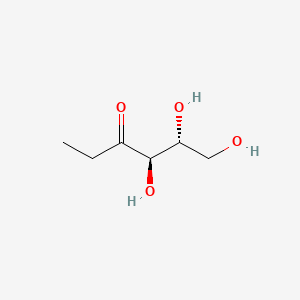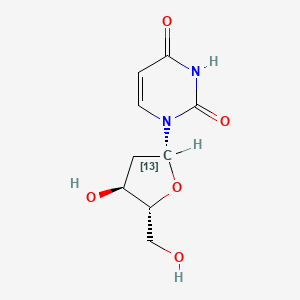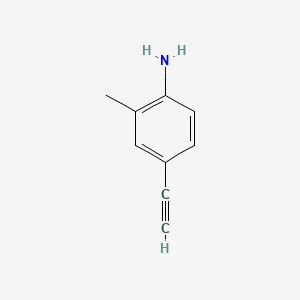
4-Ethynyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methylaniline is an organic compound with the molecular formula C9H9N. It is a derivative of aniline, where the ethynyl group is attached to the fourth position and a methyl group is attached to the second position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylaniline can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, where 2-methylaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Another method involves the direct alkylation of 2-methylaniline with an ethynylating agent, such as ethynyl bromide, in the presence of a strong base like sodium hydride. This reaction also proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-formyl-2-methylaniline.
Reduction: The ethynyl group can be reduced to form an ethyl group, yielding 4-ethyl-2-methylaniline.
Substitution: The amino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products
Oxidation: 4-Formyl-2-methylaniline
Reduction: 4-Ethyl-2-methylaniline
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethynyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic properties.
Biology and Medicine: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-methylaniline depends on its specific application. In organic synthesis, the ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The amino group can act as a nucleophile in substitution reactions, facilitating the formation of new functional groups.
In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific bioactive derivative synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylaniline: Similar structure but lacks the methyl group at the second position.
2-Ethynylaniline: Similar structure but the ethynyl group is attached to the second position instead of the fourth.
4-Ethynyl-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness
4-Ethynyl-2-methylaniline is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
4-ethynyl-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCVJZQRADJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663662 |
Source


|
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-31-3 |
Source


|
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
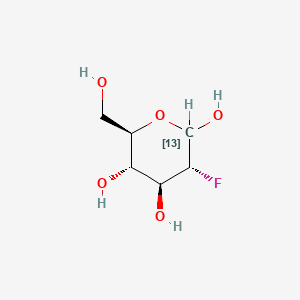
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
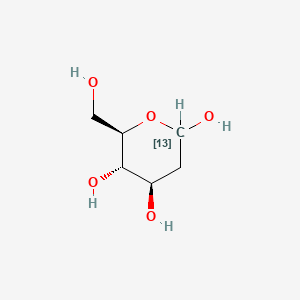

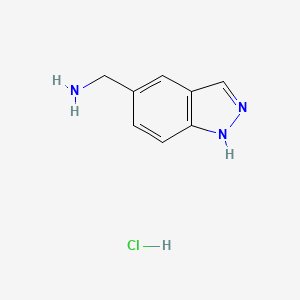
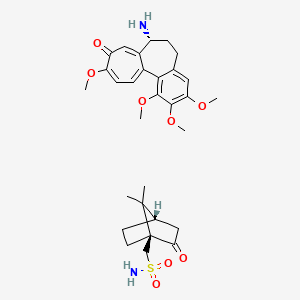
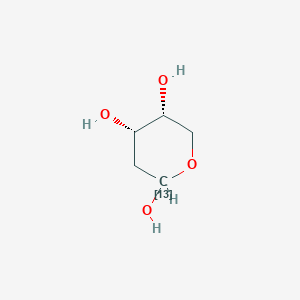
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
